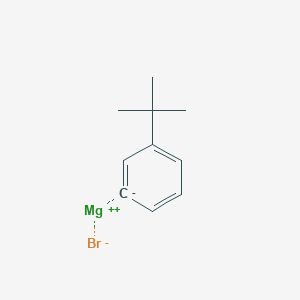

3-tert-Butylphenylmagnesium bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-tert-Butylphenylmagnesium bromide is a chemical compound with the molecular formula C10H13BrMg . It is produced by Rieke Metals, a company with decades of experience in creating reliable organozinc and Grignard reagents .

Chemical Reactions Analysis

Alkyl halides like 3-tert-Butylphenylmagnesium bromide typically undergo both substitution and elimination reactions . The halogen-bearing carbon (in this case, bromine) is often the site of these reactions .Relevant Papers A paper titled “A Metal-Free Photocatalytic Hydrosilylation of Alkenes Using Bromide Salt as a Hydrogen Atom Transfer Reagent” discusses the use of bromide salts, similar to 3-tert-Butylphenylmagnesium bromide, in photocatalytic reactions .

Wissenschaftliche Forschungsanwendungen

NMR Studies of Grignard Reagents

3-tert-Butylphenylmagnesium bromide is studied using NMR spectroscopy to understand the Schlenk equilibrium in Grignard reactions. This research provides insights into the behavior of Grignard reagents at different temperatures and solvent conditions, enhancing our understanding of these important chemical entities in organic synthesis (Allen, Hagias, Mair, & Williams, 1984).

Polymer Synthesis

This compound plays a significant role in the synthesis of polymers. For instance, it is used in the preparation of isotactic and stereoblock poly(methyl methacrylates), highlighting its importance in controlling the stereochemistry of polymers (Allen & Mair, 1984).

Grignard Reaction in Organic Synthesis

In organic synthesis, 3-tert-Butylphenylmagnesium bromide is utilized in Grignard reactions for various purposes. A study shows its application in the synthesis of specific organic compounds, demonstrating its versatility in organic chemistry (Gao, Liu, Bai, Guo, & Zhao, 2006).

Influence on Steric and Reactive Properties

Research also explores how the steric demand of substituents in compounds like 3-tert-Butylphenylmagnesium bromide affects the structure and reactivity of diarylzinc compounds. This is crucial for understanding the influence of bulky groups on the properties of organometallic compounds (Westerhausen, Ossberger, Alexander, & Ruhlandt-Senge, 2005).

Synthesis of Specialized Organic Compounds

The compound is also employed in the synthesis of specific organic structures like 3-aryl-3-pyrrolines and 3-arylpyrroles, indicating its applicability in creating specialized organic molecules (Leemans, Colpaert, Mangelinckx, Brabandere, Denolf, & Kimpe, 2011).

Reaction with Phosphazene Compounds

It is also used in the study of reactions with phosphazene compounds, adding to our understanding of its reactivity with different chemical families (Aslan, Öztürk, & Arslan, 2003).

Lead Derivative Synthesis

Research on terphenyl ligand-stabilized lead(II) derivatives uses 3-tert-Butylphenylmagnesium bromide, indicating its role in the synthesis of lead-based compounds (Hino, Olmstead, Phillips, Wright, & Power, 2004).

Eigenschaften

IUPAC Name |

magnesium;tert-butylbenzene;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13.BrH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h4-5,7-8H,1-3H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWUAUAZIODHRU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C[C-]=C1.[Mg+2].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrMg |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-tert-Butylphenylmagnesium bromide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(4-chlorophenyl)-5-[(4-fluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408700.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2408703.png)

![N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2408704.png)

![Ethyl 6-benzyl-2-(2,5-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2408707.png)

![N-(4-(4-chlorophenoxy)phenyl)-2,5-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2408710.png)